molecular formula C9H11N5 B2480807 5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-08-7

5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2480807
CAS RN: 606136-08-7
M. Wt: 189.222
InChI Key: BVQONTHOSAPEFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves multicomponent reactions or condensation processes under specific conditions. For instance, the synthesis of related triazolopyrimidine compounds has been achieved through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of catalytic acids (Komykhov et al., 2017). Another method reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide, showcasing an environmentally friendly approach (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including the arrangement of atoms and the spatial configuration, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray diffraction and various spectroscopic methods, providing insights into its geometric parameters and electronic properties (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidine compounds undergo a range of chemical reactions, including cyclization, condensation, and substitution, which are crucial for synthesizing diverse derivatives with varying properties. A study demonstrated the regioselective synthesis of triazolopyrimidine derivatives, highlighting the influence of reactants and conditions on the yield and selectivity of the reactions (Massari et al., 2017).

Scientific Research Applications

Antibacterial Activity

One significant application is in the field of antibacterial research, where 1,2,4-triazole-containing hybrids, related to the chemical structure , have shown promise against Staphylococcus aureus, a major cause of both nosocomial and community-acquired infections. These compounds are noted for their potential to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, thus representing a novel approach to combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, closely related to the core structure of interest, have been utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds also exhibit a broad spectrum of biological and medicinal applications, underscoring their versatility and importance in both sensing technologies and therapeutic interventions (Jindal & Kaur, 2021).

Pharmaceutical Industry Applications

In the pharmaceutical industry, compounds like "5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" serve as key precursors for developing medications. The pyranopyrimidine core, for instance, is highlighted for its broad synthetic applications and bioavailability, offering a foundation for creating various therapeutic agents (Parmar, Vala, & Patel, 2023).

Chemical Synthesis and Industrial Applications

The synthesis and reactivity of amino-1,2,4-triazoles, which share a structural resemblance, are crucial in the production of agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. This versatility highlights the potential of such compounds in various industrial applications, promoting the development of new materials and drugs (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Central Nervous System (CNS) Drug Development

Compounds with structures similar to "5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine" are being explored for their potential in CNS drug development. The incorporation of heteroatoms like nitrogen and sulfur into heterocyclic compounds has been shown to produce effects ranging from depression treatment to convulsion control, showcasing the therapeutic potential in CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQONTHOSAPEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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